CI-988 - 130332-27-3

CI-988

Catalog Number: EVT-264609
CAS Number: 130332-27-3
Molecular Formula: C35H42N4O6
Molecular Weight: 614.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CI-988 is a non-peptide molecule classified as a cholecystokinin (CCK) receptor antagonist. It demonstrates high affinity and selectivity for the CCK-B receptor subtype, also known as the gastrin receptor. [, , , , ] CI-988 has served as a valuable research tool for investigating the role of the CCK-B receptor in various physiological and pathological processes. [, , , , , ] Its selectivity for the CCK-B receptor over the CCK-A receptor makes it particularly useful for differentiating the roles of these receptor subtypes. [, , ]

Synthesis Analysis

The synthesis of CI-988 involves multiple steps, starting with the preparation of an appropriately protected α-methyltryptophan derivative. This derivative is then coupled to a suitably protected phenylalanine derivative. Subsequent deprotection and coupling with adamantyloxycarbonyl chloride yields the final product. Specific details regarding reaction conditions, reagents, and purification techniques can be found in the original research articles. [, ]

Molecular Structure Analysis

CI-988 is characterized by a dipeptoid structure, mimicking the key structural features of CCK-4. [] The molecule comprises an adamantyloxycarbonyl group, an α-methyltryptophan moiety, a phenylalanine moiety, and a carboxylic acid group. The spatial arrangement of these groups is crucial for its binding affinity and selectivity for the CCK-B receptor. []

Mechanism of Action

CI-988 competitively binds to the CCK-B receptor, preventing the binding of endogenous CCK and gastrin. [, , , ] This blockade of receptor activation inhibits the downstream signaling pathways normally triggered by CCK or gastrin, ultimately modifying the physiological response. [, , , , ]

Physical and Chemical Properties Analysis

CI-988 is a white to off-white powder. Its solubility varies depending on the solvent used. It exhibits fluorescence properties, allowing for its detection and quantification using fluorescence-based techniques. [] Specific data on its melting point, boiling point, and other physical and chemical properties are available in the literature. [, ]

Applications
  • Anxiety Research: Preclinical studies have demonstrated that CI-988 exhibits anxiolytic-like effects in animal models of anxiety. [, ] It attenuates anxiety-induced behaviors and reduces the release of stress hormones. [, ] These findings highlight the role of the CCK-B receptor in anxiety and suggest the potential of CCK-B antagonists as therapeutic agents.
  • Pain Research: Studies have shown that CI-988 can reduce neuropathic pain in animal models. [] It enhances the analgesic effects of morphine and attenuates morphine withdrawal symptoms. [, ] This suggests the involvement of the CCK-B receptor in pain modulation and the potential for CI-988 as an adjuvant therapy for pain management.
  • Cancer Research: Research suggests that CI-988 inhibits the growth of certain cancer cells in vitro and in vivo. [, ] It demonstrates efficacy against small cell lung cancer, colon cancer, and astrocytic tumors. [, , ] These findings highlight the role of the CCK-B receptor in cancer cell proliferation and the potential of CI-988 as a chemotherapeutic agent.
  • Gastrointestinal Research: CI-988 has been used to investigate the role of gastrin in regulating gastric acid secretion and mucosal growth. [, , ] Studies in monkeys demonstrated that CI-988 can induce gastric gland degeneration, highlighting the trophic effects of gastrin on gastric mucosa. []
Future Directions
  • Development of novel analogs: Further research should focus on developing CI-988 analogs with improved pharmacokinetic properties, such as enhanced bioavailability and brain penetration. [] These analogs could provide more effective therapeutic agents for various conditions.
  • Investigation of CCK-B receptor subtypes: Recent studies suggest the existence of CCK-B receptor subtypes with distinct pharmacological profiles. [] Investigating these subtypes could lead to the development of more selective CCK-B antagonists with fewer side effects.

Cholecystokinin-8 (CCK-8)

  • Compound Description: Cholecystokinin-8 (CCK-8) is a sulfated octapeptide neurotransmitter that acts as a potent and selective agonist at both CCK-A and CCK-B receptors []. It induces a variety of physiological effects, including the stimulation of pancreatic secretion, gallbladder contraction, and satiety.
  • Relevance: CCK-8 is a key molecule in understanding the function of CI-988, which acts as a selective antagonist at the CCK-B receptor [, ]. Many studies investigate the effects of CI-988 by examining its ability to antagonize the actions of CCK-8 in various physiological and behavioral processes [, ].

L-365,260

  • Compound Description: L-365,260 is a potent and selective CCK-B receptor antagonist, belonging to the benzodiazepine class []. It displays high affinity for the CCK-B receptor and is often used in research to investigate the role of the CCK-B receptor in various physiological and behavioral processes.
  • Relevance: Similar to CI-988, L-365,260 is frequently employed in research to understand the role of CCK-B receptors [, , ]. The two compounds are often compared in their ability to block CCK-8-mediated effects and induce anxiolytic-like effects in animal models [, ].

BC197

  • Compound Description: BC197 is a peptide analog of CCK-4 that acts as a selective agonist at the CCK-B1 receptor subsite []. This compound helps researchers understand the distinct signaling pathways and functional outcomes associated with different CCK-B receptor subsites.
  • Relevance: BC197, through its activity at the CCK-B1 subsite, helps differentiate between potential subsite-specific actions of CCK-B antagonists like CI-988 []. The study comparing the effects of BC197 and BC264 highlights the complexity of CCK-B receptor pharmacology.

BC264

  • Compound Description: BC264 is a potent and selective agonist for the CCK-B2 receptor subsite []. Its unique binding profile distinguishes it from BC197 and makes it a valuable tool for exploring the pharmacological differences between CCK-B receptor subsites.
  • Relevance: The contrasting effects of BC264 and BC197 on grooming behavior in rats suggest the existence of two distinct CCK-B receptor subsites []. This research raises questions about the potential subsite-specific actions of CI-988, emphasizing the need for further investigation into the complexity of CCK-B receptor pharmacology.

L-364,718

  • Compound Description: L-364,718 is a potent and selective CCK-A receptor antagonist [, , ]. It effectively blocks CCK-A receptors with minimal affinity for CCK-B receptors, making it a useful tool for dissecting the distinct roles of these receptor subtypes.
  • Relevance: As a CCK-A selective antagonist, L-364,718 serves as a valuable tool for differentiating between CCK-A and CCK-B receptor-mediated effects in studies involving CI-988 [, , ]. Comparing the actions of L-364,718 and CI-988 helps elucidate the specific contributions of each CCK receptor subtype in various physiological and behavioral processes.

MK-329

  • Compound Description: MK-329 is a potent and selective CCK-A receptor antagonist []. It has been widely used in research to investigate the role of CCK-A receptors in various physiological functions, particularly in the gastrointestinal system.
  • Relevance: MK-329 serves as a comparative agent to CI-988 in studies investigating the role of CCK receptors in anxiety []. Its relatively lower potency in inducing anxiolytic-like effects compared to CI-988 highlights the importance of CCK-B receptor antagonism in mediating these effects.

Pentagastrin

  • Compound Description: Pentagastrin is a synthetic peptide that acts as a selective agonist at the CCK-B receptor []. It is commonly used in clinical settings to assess gastric acid secretion and in research to study the physiological roles of the CCK-B receptor.
  • Relevance: Pentagastrin, being a selective CCK-B receptor agonist, serves as a valuable tool to induce CCK-B receptor-mediated effects that CI-988 aims to antagonize []. Researchers use pentagastrin to investigate the efficacy and specificity of CI-988 in blocking CCK-B receptor activation.

Caerulein

  • Compound Description: Caerulein is a decapeptide that acts as a non-selective agonist at both CCK-A and CCK-B receptors []. It is a potent stimulator of pancreatic and gastric secretions and is often used in research to induce pancreatitis in animal models.
  • Relevance: Caerulein, as a non-selective CCK receptor agonist, allows researchers to compare the effects of blocking either CCK-A or CCK-B receptors on various physiological processes []. By comparing the effects of CI-988 (CCK-B antagonist) and MK-329 (CCK-A antagonist) on caerulein-induced responses, researchers can delineate the specific roles of each CCK receptor subtype.

JMV 234

  • Compound Description: JMV 234 is a potent and selective CCK-A receptor antagonist []. It exhibits a strong affinity for CCK-A receptors with minimal binding to CCK-B receptors, making it a valuable tool for studying the specific roles of CCK-A receptors in various physiological processes.
  • Relevance: JMV 234, alongside L-364,718, serves as a comparative agent to CI-988, helping researchers differentiate between the effects mediated by CCK-A and CCK-B receptors []. The use of these selective antagonists is crucial for dissecting the individual contributions of each receptor subtype in studies focusing on CI-988's mechanism of action.

PD 140548

  • Compound Description: PD 140548 is a peptoid CCK receptor antagonist with a unique binding profile, exhibiting selectivity for the CCK-A receptor []. This selectivity distinguishes it from its enantiomer, PD 135666, which preferentially binds to the CCK-B receptor.
  • Relevance: PD 140548, with its CCK-A receptor selectivity, serves as a comparative agent to CI-988 in investigating the role of CCK receptors in anxiety []. Its distinct activity profile helps researchers understand the specific contributions of each CCK receptor subtype to anxiety-related behaviors.

PD 135666

  • Compound Description: PD 135666 is a peptoid CCK receptor antagonist that exhibits high selectivity for the CCK-B receptor []. Its enantiomer, PD 140548, preferentially binds to the CCK-A receptor, highlighting the influence of stereochemistry on receptor selectivity.
  • Relevance: PD 135666, with its selectivity for the CCK-B receptor, provides a direct comparison to CI-988 in studying the role of CCK receptors in anxiety []. Comparing their anxiolytic-like effects and potencies helps confirm the importance of CCK-B receptor antagonism in mediating these effects.

PD 142898

  • Compound Description: PD 142898 is a peptoid CCK receptor antagonist that displays nanomolar affinity for both CCK-A and CCK-B receptors []. This mixed CCKA/B receptor antagonist profile differentiates it from the more selective compounds PD 135666 and PD 140548.
  • Relevance: PD 142898, as a mixed CCKA/B receptor antagonist, helps researchers understand whether blocking both receptor subtypes results in different anxiolytic effects compared to CI-988, which primarily targets the CCK-B receptor [].

PD 142896

  • Compound Description: PD 142896 is a peptoid CCK receptor antagonist characterized by its selectivity for the CCK-A receptor []. It displays a much higher affinity for CCK-A receptors compared to CCK-B receptors, making it a valuable tool for dissecting the specific actions of CCK-A receptors.
  • Relevance: PD 142896, being a CCK-A selective antagonist, serves as a comparative agent to CI-988, which primarily targets CCK-B receptors []. Comparing the effects of these antagonists in various models provides insights into the specific roles of CCK-A and CCK-B receptors in different physiological and behavioral processes.

PD 141479

  • Compound Description: PD 141479 is a pyrazolidinone derivative that selectively binds to the CCK-B receptor []. Unlike the peptoid CCK antagonists discussed earlier, PD 141479 represents a distinct chemical class of CCK-B receptor antagonists.
  • Relevance: PD 141479, as a CCK-B selective antagonist from a different chemical class than CI-988, strengthens the evidence for the role of the CCK-B receptor in mediating anxiolytic effects []. Observing similar anxiolytic-like behaviors with compounds from different chemical classes reinforces the significance of CCK-B receptor antagonism as a potential therapeutic target.

Gastrin-17 (G-17)

  • Compound Description: Gastrin-17 (G-17) is a peptide hormone that shares structural similarity with CCK and acts primarily on the CCK-B receptor, also known as the CCKBR or the gastrin receptor [, ]. It is produced by G cells in the stomach and plays a crucial role in stimulating gastric acid secretion.
  • Relevance: Gastrin-17 is particularly relevant because CI-988 exhibits antagonistic activity at the CCK-B receptor, which is also the primary target of gastrin-17 [, ]. Several studies investigate the potential of CI-988 as a gastrin receptor antagonist in the context of cancer treatment, exploring its ability to inhibit gastrin-mediated tumor growth [, , ].

Properties

CAS Number

130332-27-3

Product Name

CI-988

IUPAC Name

4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid

Molecular Formula

C35H42N4O6

Molecular Weight

614.7 g/mol

InChI

InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t21?,22?,24?,25?,29-,32?,35+/m0/s1

InChI Key

FVQSSYMRZKLFDR-ZABPBAJSSA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Solubility

Soluble in DMSO

Synonyms

4-((2-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((tricyclo(3.3.1.1)-dec-2-yloxy)carbonyl)amino)propyl)amino)-1-phenethyl)amino)-4-oxobutanoate N-methyl-D-glucamine
CI 988
CI-988
PD 134308
PD-134308
PD134308

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Isomeric SMILES

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.